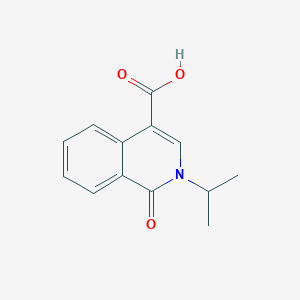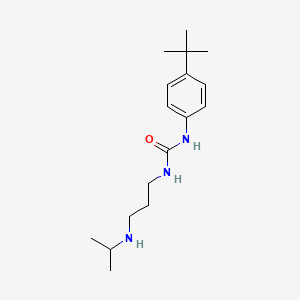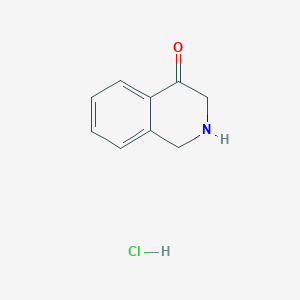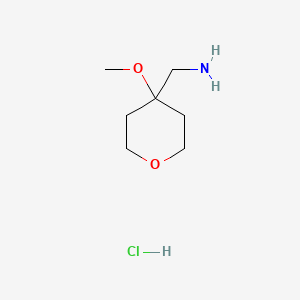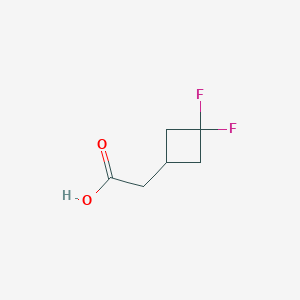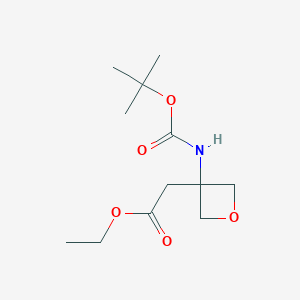
Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate
Descripción general
Descripción
Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate, also known as N-Boc-Glycine ethyl ester, is a compound with the molecular formula C9H17NO4 . It is primarily used in the field of organic chemistry.
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, tert-butyl carbamate is reacted with 3-chloropropanal in the presence of sodium hydride and diethyl ether to form a protected amine intermediate. This intermediate is then reacted with sodium borohydride in methanol to reduce the aldehyde group to a primary alcohol. The primary alcohol is then reacted with acetic acid and hydrochloric acid to form the oxetane ring. The amine protecting group is then removed using sodium hydroxide in methanol.Molecular Structure Analysis
The molecular weight of Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate is 203.24 g/mol . Its IUPAC name is ethyl 2- [ (2-methylpropan-2-yl)oxycarbonylamino]acetate .Chemical Reactions Analysis
The oxetane ring is useful in drug discovery as a bioisostere for both the geminal dimethyl group and the carbonyl group . A convenient, straightforward approach to access structurally diverse 3-aminooxetanes through the reactivity of oxetan-3-tert-butylsulfinimine and the corresponding sulfinylaziri has been reported .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.24 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It also has a rotatable bond count of 6 .Aplicaciones Científicas De Investigación
Synthesis and Transformation : Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate can be synthesized through various chemical processes and transformed into different compounds. For instance, it has been used in the preparation of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound that further reacts with amines and hydrazines to yield amino-substituted products (Bevk et al., 2001).
Characterization of Derivatives : The synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives involves the reaction of ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate with other compounds. The derivatives are characterized using various techniques such as NMR, IR, LCMS, and photoluminescence spectrum, indicating their potential application in photoelectronic devices (Shafi et al., 2021).
Novel Compound Development : Research on marine fungi has led to the discovery of new compounds, where ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate plays a role in the synthesis process. These compounds are identified through spectroscopic and physico-chemical properties (Wu et al., 2010).
Facile Synthesis Applications : The compound is used in the facile synthesis of deaza-analogues of bisindole marine alkaloids. These derivatives are tested for anticancer activity, indicating its significance in pharmaceutical research (Carbone et al., 2013).
Catalytic Applications : Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate is used in phase transfer catalytic N-Alkylation processes. This highlights its role in facilitating chemical reactions, thereby contributing to synthetic chemistry (Sheng & Yu, 2005).
Biochemical Studies : The compound is synthesized and utilized in studies involving biochemical processes like glucosidase inhibition. This underscores its potential in the development of therapeutic agents (Babar et al., 2017).
Polymer Synthesis : It is also used in the synthesis of amino acid-based polyacetylenes, demonstrating its utility in polymer science (Gao et al., 2003).
Propiedades
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-9(14)6-12(7-16-8-12)13-10(15)18-11(2,3)4/h5-8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCWFWTXLRJFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



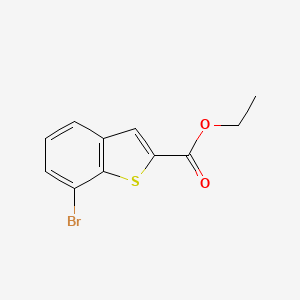
![[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid](/img/structure/B1403928.png)
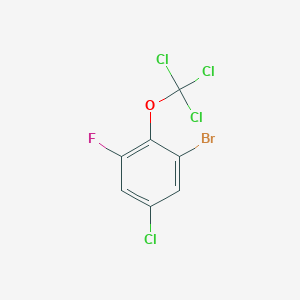
![methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate](/img/structure/B1403932.png)
![tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1403935.png)
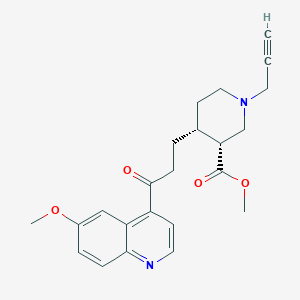
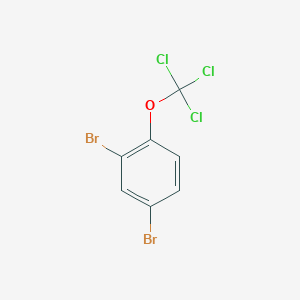
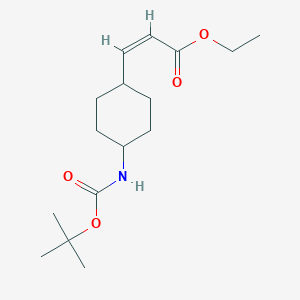
![ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate](/img/structure/B1403942.png)
